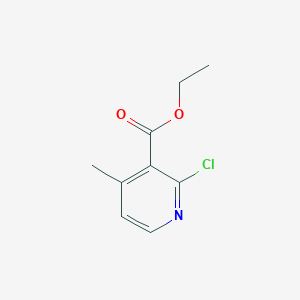

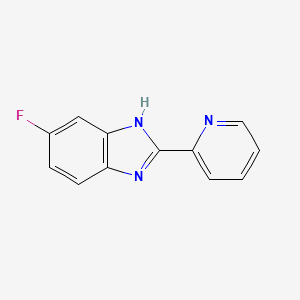

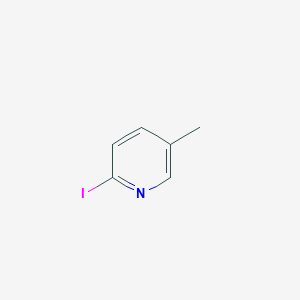

5-Fluoro-2-(2-pyridyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, polyfluorenes with 2-(2'-pyridyl)-benzimidazole groups were synthesized by Suzuki polycondensation, which is a method that could potentially be adapted for the synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole . Additionally, fluoromethylated benzimidazo[1,2-a]pyrimidines were synthesized through a Michael addition/intramolecular cyclization reaction . These methods highlight the versatility in synthesizing benzimidazole derivatives, which could be relevant for the synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, the introduction of a fluoro group at the 2-position of tetrahydroimidazo[1,2-a]pyridine derivatives increased their insecticidal activities . Similarly, the presence of a fluorine atom in 5-fluorouracil benzimidazoles was important for binding with DNA topoisomerase, which is a key interaction for antimicrobial activity . These findings suggest that the molecular structure, including the position of the fluoro group, is significant for the biological function of benzimidazole derivatives.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The papers describe interactions with metal ions, where the fluorescence of polymers with benzimidazole groups was quenched upon exposure to transition metal ions . This indicates that benzimidazole derivatives can act as ligands in coordination chemistry. Furthermore, the reactivity of these compounds with biological targets, such as DNA topoisomerase, suggests that they can form stable complexes with biomolecules, which is essential for their antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the optical properties of pyrido[1,2-a]benzimidazole derivatives were studied, showing that substituents on the benzimidazole ring affect the absorption and emission spectra . This is relevant for the design of fluorescent probes and sensors. Additionally, the introduction of fluorine atoms can improve the bioavailability of drug molecules, as seen with 5-fluoroimidazo[4,5-b]pyridine derivatives . These properties are important for the development of benzimidazole-based materials and therapeutic agents.

Applications De Recherche Scientifique

Fluorescent Probes and Sensing Applications

A novel application of a pyrido[1,2-a]benzimidazole derivative, closely related to "5-Fluoro-2-(2-pyridyl)-1H-benzimidazole," is its use in the construction of fluorescent probes for detecting metal ions and other substances within biological systems. For instance, a specific derivative was developed as a ratiometric fluorescent probe for sensing Cu2+ ions in living cells, demonstrating high selectivity, fast response, and the ability to observe changes with the naked eye, indicating its practical application in biological systems (Ge et al., 2017). Similarly, another study utilized this compound as a probe for detecting hypochlorite in living cells, emphasizing its fast response and low detection limit, highlighting its potential for biological imaging applications (Ji et al., 2018).

Biomedical Research

Research has explored the synthesis of derivatives of "5-Fluoro-2-(2-pyridyl)-1H-benzimidazole" for pharmacological screening, with a focus on evaluating their potential as antimicrobial and anti-inflammatory agents. One study synthesized a series of derivatives and screened them for antibacterial and anti-inflammatory activity, demonstrating moderate effectiveness, thus suggesting the compound's potential in developing new therapeutic agents (Binoy et al., 2021).

Molecular Interactions and Mechanisms

The compound has also been used as a probe to study molecular interactions and mechanisms, such as in the investigation of hydration and proton transfer through nafion membranes. This research provides insights into proton conductivity and the importance of water molecules in such processes, demonstrating the compound's utility in studying complex molecular systems (Iyer et al., 2012).

Antimicrobial and Antitumor Applications

Moreover, benzimidazole–quinolone hybrids, incorporating "5-Fluoro-2-(2-pyridyl)-1H-benzimidazole" structure, have shown significant antimicrobial activity against resistant strains of Pseudomonas aeruginosa, pointing to their potential as novel antimicrobial agents (Wang et al., 2018). Additionally, compounds derived from "5-Fluoro-2-(2-pyridyl)-1H-benzimidazole" have been evaluated for their antitumor properties, with some showing promising results against various cancer cell lines, suggesting their potential in cancer therapy research (Mohamed et al., 2017).

Orientations Futures

The future directions in the research and application of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and similar compounds may involve the development of more efficient and versatile methods for their synthesis . This includes overcoming the challenges associated with the use of 2-pyridyl derivatives in cross-coupling reactions . Furthermore, the unique properties of fluoropyridines make them interesting targets for the development of new materials and pharmaceuticals .

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which 5-fluoro-2-(2-pyridyl)-1h-benzimidazole belongs, are known for their interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole may interact with its targets in a unique manner, influenced by the presence of the strong electron-withdrawing substituent in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to have a significant impact on various biological applications .

Result of Action

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in fluoropyridines are thought to contribute to their biological activities .

Propriétés

IUPAC Name |

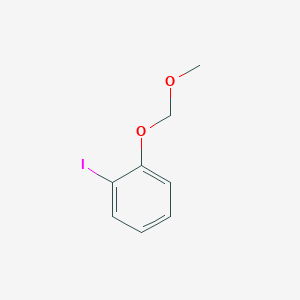

6-fluoro-2-pyridin-2-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSVDSQFCRIAEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470258 |

Source

|

| Record name | 6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(2-pyridyl)-1H-benzimidazole | |

CAS RN |

875468-81-8 |

Source

|

| Record name | 6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)